1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide
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Overview
Description
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is a compound that features two imidazole rings connected via a butane chain with thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide typically involves the reaction of 1,4-dibromobutane with 2-mercaptoimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the bromine atom, leading to the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole rings can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium thiolate, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide involves its interaction with biological molecules through its imidazole rings and thioether linkages. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(1H-imidazol-1-yl)butane: Similar structure but lacks the thioether linkages.
N,N′-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-nitro-1,4-benzenedicarboxamide: Contains imidazole rings but with different linkages and functional groups.
Uniqueness
1,4-Bis((4,5-dihydro-1H-imidazol-2-yl)thio)butane dihydrobromide is unique due to its thioether linkages, which provide distinct chemical properties and reactivity compared to other imidazole-containing compounds.
Properties
CAS No. |
5471-23-8 |
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Molecular Formula |
C10H20Br2N4S2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
2-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide |
InChI |
InChI=1S/C10H18N4S2.2BrH/c1(7-15-9-11-3-4-12-9)2-8-16-10-13-5-6-14-10;;/h1-8H2,(H,11,12)(H,13,14);2*1H |
InChI Key |
NOEBUNDKMACGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCCCCSC2=NCCN2.Br.Br |
Origin of Product |
United States |
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